17-Hydroxygracillin

Description

Properties

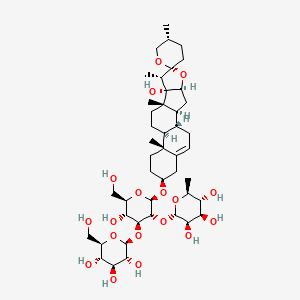

Molecular Formula |

C45H72O18 |

|---|---|

Molecular Weight |

901.0 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H72O18/c1-19-8-13-44(56-18-19)21(3)45(55)29(63-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,45)5)58-41-38(62-39-35(53)33(51)30(48)20(2)57-39)37(32(50)28(17-47)60-41)61-40-36(54)34(52)31(49)27(16-46)59-40/h6,19-21,23-41,46-55H,7-18H2,1-5H3/t19-,20+,21-,23+,24-,25+,26+,27-,28-,29+,30+,31-,32-,33-,34+,35-,36-,37+,38-,39+,40+,41-,42+,43+,44-,45-/m1/s1 |

InChI Key |

CECFADWCOVINPQ-MLGPCXTCSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |

Origin of Product |

United States |

Foundational & Exploratory

17-Hydroxygracillin (Polyphyllin D): A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxygracillin, also known as Polyphyllin D (PPD), is a steroidal saponin with significant therapeutic potential.[1][2] As a member of the spirostanol glycoside family, it is characterized by a complex chemical structure that contributes to its diverse biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological effects and associated signaling pathways. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Source

The primary natural source of this compound is the rhizome of various species of the genus Paris, belonging to the Melanthiaceae family. Notably, Paris polyphylla and its varieties, such as Paris polyphylla var. yunnanensis and Paris polyphylla var. chinensis, are well-documented as rich sources of this compound.[1][2][3][4] These perennial herbaceous plants are native to East Asia and have a long history of use in traditional Chinese medicine.[5] The concentration of this compound can be influenced by factors such as the plant's geographical origin, harvest time, and post-harvest processing methods.

Isolation and Purification

The isolation of this compound from its natural source is a multi-step process involving extraction, fractionation, and chromatographic purification. While a single, universally adopted protocol does not exist, the following methodology represents a comprehensive approach based on established techniques for the separation of steroidal saponins from Paris polyphylla.

Experimental Protocol: Isolation and Purification

1. Preparation of Plant Material:

-

Air-dry the rhizomes of Paris polyphylla at room temperature.

-

Grind the dried rhizomes into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered rhizomes in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.

-

Perform the extraction three times to ensure maximum recovery of the target compound.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol. This compound, being a glycoside, is expected to be enriched in the n-butanol fraction.

-

Evaporate the n-butanol fraction to dryness to yield a saponin-rich fraction.

4. Macroporous Resin Chromatography:

-

Dissolve the saponin-rich fraction in a minimal amount of methanol and adsorb it onto a macroporous resin column (e.g., HP-20).

-

Wash the column with distilled water to remove sugars and other highly polar impurities.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the fractions enriched with this compound and subject them to preparative HPLC for final purification.

-

Column: A reversed-phase C18 column is typically used.[6][7]

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.[6][7] A typical gradient could be: 0-20 min, 30-50% acetonitrile; 20-40 min, 50-70% acetonitrile.

-

Detection: UV detection at 203 nm is suitable for saponins.

-

Collect the peak corresponding to this compound.

6. Purity and Characterization:

-

Assess the purity of the isolated this compound using analytical HPLC.

-

Confirm the structure of the compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[8][9]

Experimental Workflow Diagram

Caption: General workflow for the isolation of this compound.

Quantitative Data

Quantitative data for the isolation of this compound is not extensively reported in a standardized format. However, some studies provide insights into its content and analytical parameters.

| Parameter | Value | Source |

| Content in P. polyphylla | Increased by 69.38% after inoculation with Bacillus cereus LgD2 | [10] |

| LC-MS/MS LLOQ in rat plasma | 1.0 ng/mL | [6][7] |

| LC-MS/MS Recovery from plasma | >80% | [6][7] |

| Cytotoxicity (IC₅₀) vs. MCF-7 | 5 µM | [11] |

| Cytotoxicity (IC₅₀) vs. MDA-MB-231 | 2.5 µM | [11] |

Biological Activity and Signaling Pathways

This compound (Polyphyllin D) has demonstrated a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

This compound induces cell death in various cancer cell lines through the induction of apoptosis and necroptosis.[3][4] Its mechanisms of action involve multiple signaling pathways.

1. Mitochondrial Apoptosis Pathway: this compound can induce apoptosis by targeting the mitochondria.[4] This involves the dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c and apoptosis-inducing factor (AIF).[4] This pathway is often associated with the modulation of the Bcl-2 family of proteins, including the downregulation of anti-apoptotic Bcl-2 and the upregulation of pro-apoptotic Bax.[11]

2. JNK1-Bcl-2 Signaling Pathway: In breast cancer cells, this compound has been shown to induce apoptosis and protective autophagy through the activation of the JNK1-Bcl-2 pathway.[8][12] The activation of JNK1 can lead to the phosphorylation of Bcl-2, thereby inhibiting its anti-apoptotic function.

Caption: JNK1-Bcl-2 pathway in this compound-induced cell death.

3. SHP2 Inhibition: this compound has been identified as a selective inhibitor of Src homology region 2-containing protein tyrosine phosphatase-2 (SHP2).[13] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is often dysregulated in cancer. Inhibition of SHP2 by this compound can lead to the downregulation of downstream signaling, such as the ERK pathway, ultimately inducing apoptosis in cancer cells.[13]

Caption: Inhibition of the SHP2 pathway by this compound.

Anti-inflammatory Activity

While the direct anti-inflammatory mechanisms of this compound are less defined, steroidal saponins from Paris polyphylla are known to possess anti-inflammatory effects.[4] Studies on related polyphyllins, such as Polyphyllin VI and VII, suggest that the inhibition of the NF-κB and MAPK signaling pathways are key mechanisms.[14][15] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines like TNF-α, IL-1β, and IL-6. It is plausible that this compound shares similar anti-inflammatory mechanisms.

Conclusion

This compound (Polyphyllin D) is a promising natural product with well-documented anticancer activity and potential anti-inflammatory effects. Its primary source, the rhizomes of Paris polyphylla, provides a viable starting material for its isolation. The methodologies outlined in this guide, combining traditional extraction techniques with modern chromatographic methods, offer a robust framework for obtaining this compound in high purity for further research and development. The elucidation of its mechanisms of action, particularly its impact on key signaling pathways such as JNK1-Bcl-2 and SHP2, provides a strong foundation for its exploration as a potential therapeutic agent. Further studies are warranted to fully characterize its pharmacological profile and to optimize its production and formulation for clinical applications.

References

- 1. Natural Polyphyllins (I, II, D, VI, VII) Reverses Cancer Through Apoptosis, Autophagy, Mitophagy, Inflammation, and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of anti-tumour effects of Paris polyphylla saponins via ROS: molecular mechanisms and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyphyllin D, a steroidal saponin in Paris polyphylla, induces apoptosis and necroptosis cell death of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyphyllin D is a potent apoptosis inducer in drug-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of Chemical Compositions and Anticancer Effects of Paris polyphylla var. Chinensis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous quantification of Polyphyllin D and Paris H, two potential antitumor active components in Paris polyphylla by liquid chromatography-tandem mass spectrometry and the application to pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyphyllin D induces apoptosis and protective autophagy in breast cancer cells through JNK1-Bcl-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and structural elucidation of steroidal saponins from the root of Paris polyphylla by HPLC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endophyte-inoculated rhizomes of Paris polyphylla improve polyphyllin biosynthesis and yield: a transcriptomic analysis of the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Polyphyllin D Shows Anticancer Effect through a Selective Inhibition of Src Homology Region 2-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Anti-Inflammatory Effects of Polyphyllin VII through Downregulating MAPK and NF-κB Pathways [mdpi.com]

- 15. Anti-inflammatory and analgesic properties of Polyphyllin VI revealed by network pharmacology and RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of 17-Hydroxygracillin: A Technical Overview for Researchers

An In-depth Exploration of a Promising Spirostanol Saponin

Executive Summary

17-Hydroxygracillin, a member of the spirostanol saponin class of natural products, presents a compelling area of investigation for researchers in drug discovery and development. While direct, in-depth studies on the specific biological activities of this compound are currently limited in publicly available scientific literature, the broader family of spirostanol glycosides and related compounds, such as Gracillin, have demonstrated significant therapeutic potential. This guide synthesizes the available information on these related compounds to infer the likely bioactive profile of this compound and to provide a framework for future research. This document outlines the known anti-tumor and anti-inflammatory activities of similar compounds, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in their mechanisms of action.

Introduction to this compound and its Chemical Class

This compound is a steroidal saponin belonging to the spirostanol glycoside family. These complex molecules are characterized by a steroid aglycone core linked to one or more sugar moieties. The structural diversity within this class, including variations in hydroxylation patterns and glycosidic linkages, gives rise to a wide array of biological activities. Steroidal saponins are predominantly found in various plant species, notably those of the Dioscorea genus, and have been a cornerstone of traditional medicine for centuries.[1][2][3][4] Modern scientific investigation has begun to validate these traditional uses, uncovering potent anti-inflammatory, antimicrobial, and cytotoxic properties in many of these compounds.[5][6]

Inferred Biological Activities from Related Compounds

Direct experimental data on the biological activity of this compound is not extensively documented. However, significant insights can be drawn from studies on structurally similar compounds, particularly its close relative, Gracillin.

Anti-Tumor Activity

Gracillin has emerged as a potent anti-tumor agent with a broad spectrum of activity against various cancer cell lines.[7][8][9] Research indicates that Gracillin exerts its cytotoxic effects by targeting mitochondrial function.[8][9]

Key Mechanisms of Action:

-

Inhibition of Mitochondrial Complex II: Gracillin has been shown to disrupt the function of mitochondrial complex II (succinate dehydrogenase), a key enzyme in both the electron transport chain and the Krebs cycle.[8] This inhibition leads to a reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS), ultimately triggering apoptotic cell death.

-

Induction of Apoptosis and Autophagy: Treatment with Gracillin has been observed to induce both apoptosis (programmed cell death) and autophagy in cancer cells.[7]

-

Cell Cycle Arrest: Gracillin can arrest the cell cycle in the G1 phase, preventing cancer cell proliferation.[7]

The structural similarity of this compound to Gracillin suggests that it may share a similar mechanism of action and possess comparable anti-tumor properties.

Anti-Inflammatory and Other Potential Activities

The broader class of polyhydroxylated spirostanol saponins has been reported to exhibit significant anti-inflammatory and antimicrobial activities.[5][6] These effects are often attributed to the modulation of inflammatory signaling pathways. While specific studies on this compound are lacking, its chemical nature suggests potential for similar bioactivities.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is unavailable, the following table summarizes the reported efficacy of Gracillin against various cancer cell lines. This data provides a benchmark for potential future studies on this compound.

| Compound | Cell Line | Assay Type | Metric | Value | Reference |

| Gracillin | H460 (Lung) | Viability | IC50 | ~1-5 µM | [9] |

| Gracillin | A549 (Lung) | Viability | IC50 | ~1-5 µM | [9] |

| Gracillin | H1299 (Lung) | Viability | IC50 | ~1-5 µM | [9] |

| Gracillin | H226B (Lung) | Viability | IC50 | ~1-5 µM | [9] |

| Gracillin | DU145 (Prostate) | Viability | IC50 | ~1-5 µM | [9] |

| Gracillin | HCT116 (Colorectal) | Viability | IC50 | ~1-5 µM | [9] |

Experimental Protocols for Key Assays

To facilitate further research into the biological activities of this compound, this section details standard experimental protocols for assays relevant to the known effects of related compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis.

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mitochondrial Complex II Activity Assay

This assay measures the activity of succinate dehydrogenase.

-

Mitochondria Isolation: Isolate mitochondria from treated and untreated cells using a mitochondrial isolation kit.

-

Reaction Mixture: Prepare a reaction mixture containing isolated mitochondria, succinate, and a colorimetric probe (e.g., DCPIP).

-

Activity Measurement: Measure the decrease in absorbance of the probe over time, which is proportional to the enzyme activity.

Visualizing a Potential Mechanism of Action

Based on the known activity of Gracillin, the following diagram illustrates the potential signaling pathway through which this compound may exert its anti-tumor effects.

Caption: Potential mechanism of this compound targeting mitochondrial complex II.

This diagram illustrates how this compound could potentially inhibit mitochondrial complex II, leading to decreased ATP production, increased ROS, and ultimately, apoptotic cancer cell death.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently sparse, the extensive research on its structural analogs, particularly Gracillin, provides a strong rationale for its investigation as a potential therapeutic agent. Its classification as a spirostanol saponin further suggests a high probability of possessing valuable bioactivities.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound from natural sources or through synthetic routes.

-

In Vitro Screening: Conducting comprehensive in vitro screening against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.

-

Mechanistic Studies: Elucidating the precise mechanism of action, including its effects on mitochondrial function, apoptosis, and other relevant signaling pathways.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models.

The exploration of this compound holds significant promise for the discovery of novel therapeutic leads. The information compiled in this guide serves as a foundational resource to stimulate and guide future research endeavors in this exciting area.

References

- 1. Dioscorea spp.: Bioactive Compounds and Potential for the Treatment of Inflammatory and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Update on the Nutritional and Therapeutic Potential of Dioscorea oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Naturally Occurring Polyhydroxylated Spirostanol Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The natural compound gracillin exerts potent antitumor activity by targeting mitochondrial complex II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

discovery and history of 17-Hydroxygracillin

An In-depth Technical Guide on the Discovery and History of 17-Hydroxygracillin

This technical guide provides a comprehensive overview of the discovery, history, and characterization of this compound, a steroidal saponin. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and visualizations of key processes.

Introduction to this compound

This compound is a steroidal saponin, a class of naturally occurring glycosides prevalent in many plant species. Saponins are characterized by their soap-like foaming properties in aqueous solutions and a wide range of biological activities. The core structure of this compound consists of a steroid aglycone (sapogenin) linked to one or more sugar chains. The presence of the hydroxyl group at the 17th position of the steroidal nucleus is a key structural feature.

Discovery and Natural Source

The discovery of this compound is intrinsically linked to the phytochemical exploration of the plant genus Agave. Specifically, it was first isolated from the leaves of Agave attenuata, a plant native to tropical Americas and widely cultivated as an ornamental species.[1] The investigation into the chemical constituents of Agave attenuata was driven by the ethnobotanical uses of Agave species and the known presence of bioactive steroidal saponins in this genus.[2]

Isolation and Purification

The isolation of this compound from its natural source is a multi-step process that involves extraction, solvent partitioning, and various chromatographic techniques to separate it from a complex mixture of other plant metabolites.

Experimental Protocol: Isolation of this compound from Agave attenuata

-

Plant Material and Extraction:

-

Fresh leaves of Agave attenuata (3 kg) are collected and extracted with 80% aqueous ethanol (6 L).[1]

-

The resulting extract is concentrated under reduced pressure to a smaller volume (e.g., 600 mL).[1]

-

The concentrated extract is then subjected to liquid-liquid partitioning with an equal volume of n-butanol to separate the saponin-rich fraction, yielding a crude saponin mixture (12.5 g).[1]

-

-

Preliminary Chromatographic Separation:

-

The crude saponin mixture (12.5 g) is first fractionated using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent. This step yields a partially purified steroidal glycoside fraction (2.5 g).[1]

-

-

Fine Purification:

-

The final purification is achieved through column chromatography on silica gel. The column is eluted with a solvent system of chloroform-methanol-water (70:30:10).[1]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC), with visualization using an orcinol–H2SO4 reagent, which is specific for sugars.[1]

-

Homogeneous fractions containing this compound are combined to yield the pure compound.[1]

-

Visualization: Isolation Workflow

Caption: Workflow for the isolation of this compound.

Structure Elucidation

The precise chemical structure of this compound was determined through a combination of advanced spectroscopic techniques and chemical methods.

Experimental Protocol: Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between atoms, including the sequence of sugars and their linkage to the aglycone.[3][4]

-

-

Acid Hydrolysis: To identify the constituent monosaccharides, the saponin is hydrolyzed with acid. The resulting sugars are then identified by comparison with authentic standards using chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Visualization: Structure Elucidation Logic

Caption: Logic flow for the structural elucidation of this compound.

Physicochemical and Spectroscopic Data

The characterization of this compound involves the compilation of its key physicochemical and spectroscopic data.

| Property | Data | Reference |

| Molecular Formula | C₅₈H₉₄O₂₉ | |

| Molecular Weight | 1247.34 g/mol | |

| Appearance | Colorless needles | [1] |

| Chemical Class | Steroidal Saponin | [1][3] |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | |

| ¹H NMR Data | Characteristic signals for the steroidal backbone and sugar moieties. | [3][5] |

| ¹³C NMR Data | Specific chemical shifts corresponding to the aglycone and glycosidic carbons. | [3][5] |

Biological Activity

Initial biological screening of saponins isolated from Agave attenuata, including compounds structurally related to this compound, has revealed several activities.

Anti-inflammatory Activity

A new bioactive steroidal saponin from Agave attenuata demonstrated anti-inflammatory properties in a capillary permeability assay.[3][5]

Hemolytic Activity

The hemolytic potential of a novel steroidal saponin from this plant was also evaluated, which is a common characteristic of saponins.[3][4][5]

Experimental Protocol: Hemolytic Activity Assay

-

A suspension of red blood cells (erythrocytes) is prepared.

-

The saponin is dissolved and serially diluted to a range of concentrations.

-

The saponin solutions are incubated with the erythrocyte suspension.

-

The degree of hemolysis (lysis of red blood cells) is quantified by measuring the absorbance of the released hemoglobin in the supernatant using a spectrophotometer.

-

The results are typically expressed as the HC₅₀ value, which is the concentration of the saponin required to cause 50% hemolysis.

Conclusion

The discovery of this compound is a testament to the value of natural product research in identifying novel chemical entities with potential therapeutic applications. Its isolation from Agave attenuata and subsequent structural elucidation have been accomplished through systematic and established methodologies in phytochemistry. The initial findings on its biological activity warrant further investigation into its pharmacological profile and mechanism of action, making it a person of interest for future drug development endeavors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Saponins of Agave: Chemistry and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new bioactive steroidal saponin from Agave attenuata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new steroidal saponin from Agave attenuata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Preliminary Cytotoxicity Screening of Steroidal Saponins

Disclaimer: Information regarding the specific compound "17-Hydroxygracillin" is not presently available in the cited public domain literature. This guide therefore provides a comprehensive overview of the methodologies and data presentation relevant to the preliminary cytotoxicity screening of steroidal saponins, a class of compounds to which this compound would belong. The data and examples provided are drawn from studies on structurally related saponins.

Introduction to Steroidal Saponins and Cytotoxicity Screening

Steroidal saponins are a diverse group of naturally occurring glycosides found in numerous plant species.[1][2] They are characterized by a steroid aglycone core (sapogenin) linked to one or more sugar chains.[2] Many saponins have demonstrated a wide array of pharmacological properties, including anti-inflammatory, immunomodulatory, and antifungal activities.[2] Of significant interest to drug development professionals is their cytotoxic potential against various cancer cell lines, making them promising candidates for novel anticancer therapies.[1][3]

Preliminary cytotoxicity screening is the foundational step in evaluating the potential of a compound like a steroidal saponin as a therapeutic agent. This process involves exposing various cancer cell lines to the compound in vitro to determine its ability to inhibit cell growth or induce cell death. The primary output of these screens is typically the IC50 value, which represents the concentration of the compound required to inhibit 50% of cell proliferation. This guide outlines the core data, experimental protocols, and logical workflows essential for conducting and interpreting these initial screens.

Cytotoxicity Profile of Representative Steroidal Saponins

The cytotoxic effects of steroidal saponins can vary significantly depending on their structure and the specific cancer cell line being tested.[3] Quantitative data from these assays are most effectively presented in a tabular format to allow for clear comparison of potency across different cell types.

| Compound | Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |

| Asparacochioside A | A2780 | Human Ovarian Cancer | MTT | 5.25 ± 2.2 | [4] |

| SKOV3 | Human Ovarian Cancer | MTT | 46.82 ± 9.43 | [4] | |

| Protodioscin | A2780 | Human Ovarian Cancer | MTT | 10.14 | [4][5] |

| Hepa1c1c7 | Murine Hepatoma | MTT | 38.2 (µg/mL) | [5] | |

| Ovcar3 | Ovarian Cancer | MTT | 157.0 (µg/mL) | [5] | |

| Methyl Protodioscin | A2780 | Human Ovarian Cancer | MTT | 21.78 | [4] |

| Thornasteroside A | Various | Multiple | Not Specified | 7.39 - 94 | [3] |

Experimental Protocols

A standardized and detailed experimental protocol is critical for the reproducibility and accuracy of cytotoxicity screening. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

General Workflow for In Vitro Cytotoxicity Screening

The overall process from cell preparation to data analysis follows a structured workflow.

Caption: General workflow for an MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay

-

Cell Culture and Seeding:

-

Human cancer cell lines (e.g., A2780, SKOV3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in an incubator at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are harvested and seeded into 96-well microplates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[5]

-

-

Compound Preparation and Treatment:

-

The test saponin is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Serial dilutions of the stock solution are prepared in culture medium to achieve the desired final concentrations.

-

The medium from the cell plates is removed, and 100 µL of the medium containing the various compound concentrations is added to the respective wells. A vehicle control (medium with DMSO) and a positive control (e.g., cisplatin) are included.[6]

-

-

Incubation:

-

The plates are incubated for a defined period, typically 24 to 72 hours, at 37°C and 5% CO2.[5]

-

-

MTT Addition and Formazan Solubilization:

-

Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plates are incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[7]

-

Plausible Mechanism of Action: Induction of Apoptosis

While the precise mechanisms can vary, many cytotoxic compounds, including saponins and other agents like the HSP90 inhibitor 17-AAG, exert their anticancer effects by inducing programmed cell death, or apoptosis.[8][9] This process is often mediated through the activation of a cascade of enzymes called caspases. A plausible signaling pathway leading to apoptosis is illustrated below.

Caption: A plausible mitochondrial pathway for saponin-induced apoptosis.

This pathway suggests that the cytotoxic compound may activate pro-apoptotic proteins like BAX, leading to mitochondrial dysfunction and the release of Cytochrome c.[9] This event triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.[8] Studies on compounds like 17-AAG have shown that up-regulation of caspase-3 and caspase-9 is a key part of its apoptotic mechanism.[8] Further investigation, such as Western blotting for these specific proteins, would be required to confirm this pathway for any novel saponin.

References

- 1. Jagiellonian University Repository [ruj.uj.edu.pl]

- 2. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Novel Cytotoxic Steroidal Saponin from the Roots of Asparagus cochinchinensis [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. An improved resazurin-based cytotoxicity assay for hepatic cells. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of Gracillin: A Technical Guide

Disclaimer: Initial searches for "17-Hydroxygracillin" did not yield specific data. This guide focuses on the closely related and studied compound, gracillin , a natural steroidal saponin, to provide a representative overview of its in vitro anti-inflammatory properties for researchers, scientists, and drug development professionals.

Executive Summary

Gracillin has demonstrated notable in vitro anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies in various cell lines, primarily murine macrophages and microglia, have shown its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The underlying mechanism of action is attributed to the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This technical guide provides a comprehensive summary of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways and experimental workflows.

Quantitative Data Summary

The anti-inflammatory activity of gracillin and its derivatives has been quantified in several in vitro studies. The following tables summarize the key findings, providing a clear comparison of its efficacy in inhibiting various inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Mediators by Gracillin L and its Synthetic Analogues in LPS-stimulated BV2 Microglia Cells

| Compound | Concentration (µM) | NO Inhibition | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

| Gracilin L | 1 | Data not available | ~50% | ~40% |

| Analogue 1 | 1 | Data not available | ~55% | ~45% |

| Analogue 2 | 1 | Data not available | ~50% | ~40% |

Data for IL-6 and TNF-α inhibition are estimated from graphical representations in the source material and indicate the percentage reduction in cytokine release in stimulated cells treated with the compounds compared to stimulated cells alone.

Table 2: Effect of Gracillin on the Expression of Pro-inflammatory Enzymes

| Compound | Cell Line | Target | Method | Result |

| Gracilin L & Analogues | BV2 microglia | iNOS | Western Blot | 25-30% decrease in expression |

Signaling Pathways Modulated by Gracillin

Gracillin exerts its anti-inflammatory effects by interfering with critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways identified are the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Gracillin has been shown to inhibit this pathway, likely by preventing the phosphorylation and subsequent degradation of IκBα.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key components of this pathway include ERK, JNK, and p38 MAPK. Gracillin has been observed to modulate the phosphorylation status of these kinases, suggesting its role in controlling MAPK-mediated inflammation.

Experimental Protocols

The following section details the methodologies for key in vitro experiments to assess the anti-inflammatory properties of gracillin.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 or murine microglia cell line BV2 are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for NO and cytokine assays, 6-well for western blotting) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of gracillin (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours. Subsequently, inflammation is induced by adding an inflammatory stimulus, typically LPS (1 µg/mL), and incubated for a specified period (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Treat the cells with various concentrations of gracillin for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the viability of the control (vehicle-treated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and treat with gracillin and LPS as described in 4.1.

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Procedure:

-

Collect the cell culture supernatant from gracillin and LPS-treated cells.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems or BD Biosciences).

-

Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody for the target cytokine.

-

After incubation and washing, a biotinylated detection antibody is added, followed by an enzyme-linked avidin-horseradish peroxidase conjugate.

-

A substrate solution is then added to produce a colorimetric signal, which is measured at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis: Cytokine concentrations are calculated from a standard curve generated with recombinant cytokines.

Western Blot Analysis for Signaling Proteins

This technique is used to determine the effect of gracillin on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of the anti-inflammatory properties of a compound like gracillin.

Conclusion

The available in vitro data strongly suggest that gracillin is a potent anti-inflammatory agent. Its ability to inhibit the production of key pro-inflammatory mediators is linked to the suppression of the NF-κB and MAPK signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of gracillin and its derivatives as potential therapeutic candidates for inflammatory diseases. It is important to note that while the focus has been on gracillin, these methodologies are broadly applicable for screening and characterizing the anti-inflammatory properties of other natural products and synthetic compounds. Further studies are warranted to fully elucidate the precise molecular targets of gracillin and to validate these in vitro findings in in vivo models of inflammation.

Lack of Scientific Data on the Anticancer Effects of 17-Hydroxygracillin

The inquiry into the anticancer properties, mechanisms of action, and associated signaling pathways of 17-Hydroxygracillin yielded no specific results. The scientific and medical databases searched do not contain any indexed articles matching this compound.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for signaling pathways related to this compound's anticancer effects, as there is no foundational research to draw upon.

It is possible that "this compound" may be a novel or very recently synthesized compound that has not yet been the subject of published research. Alternatively, there may be a typographical error in the compound's name.

Researchers, scientists, and drug development professionals interested in the anticancer potential of steroidal saponins or similar natural compounds are encouraged to review literature on related molecules for which research is available. For instance, studies on "Gracillin" and its derivatives, or other saponins, may offer insights into the potential bioactivities of this class of compounds.

Should further information or a corrected compound name become available, a new search can be initiated to provide the requested technical guide.

A Hypothesized Mechanism of Action for 17-Hydroxygracillin: A Technical Overview for Drug Development Professionals

Disclaimer: The following technical guide outlines a hypothesized mechanism of action for 17-Hydroxygracillin. As of late 2025, direct experimental data on this compound is limited in publicly accessible scientific literature. This document, therefore, extrapolates a potential mechanism based on the known biological activities of its parent compound, Gracillin, a steroidal saponin. The proposed pathways and effects should be considered theoretical and require experimental validation.

Introduction to Gracillin and its Derivatives

Gracillin is a steroidal saponin that has been investigated for its potential therapeutic effects, particularly in the context of oncology. Steroidal saponins are a class of natural products known to exhibit a wide range of biological activities. The addition of a hydroxyl group at the 17th position to form this compound may influence its pharmacokinetic properties and target-binding affinity, potentially altering its efficacy and safety profile compared to the parent compound. This guide explores the plausible molecular mechanisms through which this compound may exert its effects, drawing parallels from the established actions of Gracillin.

Core Hypothesized Mechanisms of Action

Based on the known biological activities of Gracillin, the hypothesized mechanism of action for this compound is likely multifaceted, primarily involving the induction of apoptosis and autophagy, and the modulation of key cellular signaling pathways such as PI3K/Akt.

A primary proposed mechanism is the induction of programmed cell death, or apoptosis, in cancer cells. This is likely achieved through the intrinsic mitochondrial pathway, as evidenced by studies on Gracillin.

-

Modulation of Bcl-2 Family Proteins: this compound is hypothesized to downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane.

-

Caspase Activation: The increased mitochondrial permeability leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, including the key executioner caspase, caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Gracillin has been shown to inhibit this pathway, and it is plausible that this compound shares this activity.

-

Inhibition of Akt Phosphorylation: this compound may suppress the phosphorylation of Akt, thereby inactivating it. This would, in turn, reduce the downstream signaling that typically promotes cell survival and proliferation. The inactivation of Akt can also lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors.

Autophagy is a cellular process of self-digestion of damaged organelles and proteins. While often a survival mechanism, it can also lead to cell death. Gracillin has been observed to induce autophagy in certain cancer cell lines.

-

Autophagy-Related Protein Expression: this compound may promote the expression of key autophagy-related proteins. This leads to the formation of autophagosomes, which sequester cellular components for degradation upon fusion with lysosomes. The interplay between autophagy and apoptosis induced by this compound would be a critical area for investigation.

Data Presentation: Effects of Gracillin on Cellular Markers

The following table summarizes quantitative data from studies on Gracillin, which may serve as a proxy for the anticipated effects of this compound.

| Cellular Marker | Observed Effect of Gracillin | Implication for this compound's Mechanism of Action | References |

| Bcl-2 Expression | Decreased | Promotes Apoptosis | |

| Bax Expression | Increased | Promotes Apoptosis | |

| Caspase-3 Activity | Increased | Execution of Apoptosis | |

| Akt Phosphorylation | Decreased | Inhibition of Survival Signaling | |

| Autophagy Markers | Increased | Induction of Autophagy |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to validate the hypothesized mechanism of action of this compound.

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Protocol:

-

Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Objective: To quantify the expression levels of key proteins involved in apoptosis, autophagy, and the PI3K/Akt pathway.

-

Protocol:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-Akt, anti-p-Akt) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

-

Protocol:

-

Treat cells with this compound as required.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes in the dark at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Visualization of Hypothesized Signaling Pathways

The following diagrams illustrate the proposed molecular pathways influenced by this compound.

Caption: Hypothesized apoptotic pathway induced by this compound.

Caption: Hypothesized induction of autophagy by this compound.

Caption: Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

The hypothesized mechanism of action for this compound, centered on the induction of apoptosis and autophagy via modulation of the PI3K/Akt pathway, presents a compelling avenue for further research. While based on the known activities of its parent compound, Gracillin, it is imperative that these hypotheses are rigorously tested through direct experimental validation. Future studies should focus on confirming the cytotoxic effects of this compound in various cancer cell lines, elucidating the precise molecular interactions, and evaluating its pharmacokinetic and pharmacodynamic properties in preclinical models. Such research will be crucial in determining the potential of this compound as a novel therapeutic agent.

Unveiling the Spectroscopic Signature of 17-Hydroxygracillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 17-Hydroxygracillin, a steroidal saponin of significant interest. Due to the limited availability of directly published complete datasets, this document collates available information and outlines the standard experimental protocols utilized for the structural elucidation of similar natural products. This guide is intended to serve as a valuable resource for researchers engaged in the analysis, synthesis, or biological evaluation of this compound and related compounds.

Chemical Structure

This compound is a complex steroidal saponin. Its core structure is based on a spirostanol skeleton, a common feature of the Paris genus of plants from which it is often isolated. The molecule is glycosylated, meaning it has sugar units attached, which significantly influences its biological activity and physicochemical properties.

Molecular Formula: C₄₅H₇₂O₁₈ Molecular Weight: 901.04 g/mol CAS Number: 90308-8-3

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of complex natural products like this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Table 1: Predicted ¹H NMR Data for this compound (in CD₃OD, typical solvent)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' (Anomeric) | ~ 4.5 - 5.5 | d | ~ 7-8 |

| H-1'' (Anomeric) | ~ 4.5 - 5.5 | d | ~ 7-8 |

| H-6 (Olefinic) | ~ 5.3 - 5.5 | br s | - |

| Aglycone CH₃ | ~ 0.7 - 1.2 | s, d | - |

| Sugar Protons | ~ 3.0 - 4.5 | m | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CD₃OD, typical solvent)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-5 (Olefinic) | ~ 140 - 142 |

| C-6 (Olefinic) | ~ 121 - 123 |

| C-1' (Anomeric) | ~ 100 - 105 |

| C-1'' (Anomeric) | ~ 100 - 105 |

| C-17 | ~ 80 - 90 |

| C-22 (Spiroketal) | ~ 109 - 111 |

| Aglycone CH₃ | ~ 15 - 30 |

| Sugar Carbons | ~ 60 - 85 |

Note: The chemical shifts are approximate and can vary based on the solvent and specific experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For large molecules like saponins, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ | 901.4792 (Calculated for C₄₅H₇₃O₁₈⁺) |

| [M+Na]⁺ | 923.4612 (Calculated for C₄₅H₇₂O₁₈Na⁺) |

| [M+K]⁺ | 939.4351 (Calculated for C₄₅H₇₂O₁₈K⁺) |

| Fragment Ions | Loss of sugar moieties (e.g., -162, -146) |

Experimental Protocols

The following are detailed methodologies that are typically employed for the acquisition of spectroscopic data for steroidal saponins like this compound.

Sample Preparation

-

Isolation: this compound is typically isolated from the rhizomes of Paris polyphylla or other related species. The isolation procedure usually involves extraction with a polar solvent (e.g., methanol or ethanol), followed by a series of chromatographic separations (e.g., column chromatography over silica gel, Sephadex LH-20, and preparative HPLC).

-

Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC or UPLC.

-

Sample for NMR: A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, pyridine-d₅, or DMSO-d₆) in a 5 mm NMR tube.

-

Sample for MS: A dilute solution of the purified compound (typically 1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) for infusion or LC-MS analysis.

NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe is typically used.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and long-range carbons (HMBC). These experiments are crucial for the complete assignment of all proton and carbon signals.

Mass Spectrometry Data Acquisition

-

Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is used.

-

Ionization Source: Electrospray Ionization (ESI) is the most common technique for saponins, typically operated in positive ion mode.

-

Mass Analyzer: Set to acquire data over a mass range that includes the expected molecular ions (e.g., m/z 100-1500).

-

Data Acquisition: Data is acquired in full scan mode to determine the accurate mass of the molecular ions. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which aid in the structural elucidation of the sugar sequence and the aglycone.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive data, researchers are encouraged to consult the primary literature that first reported the isolation and characterization of this compound, should it become available. The provided protocols offer a robust starting point for the in-house analysis of this and similar steroidal saponins.

An In-depth Technical Guide on the Solubility and Stability of 17-Hydroxygracillin in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of 17-Hydroxygracillin, a steroidal saponin of significant interest in pharmaceutical research. Due to the limited direct experimental data on this compound, this guide incorporates data from closely related Paris saponins to provide a robust framework for researchers.

Introduction to this compound

This compound is a naturally occurring steroidal saponin found in plants of the Paris genus. Like other saponins, it consists of a steroidal aglycone linked to sugar moieties. These compounds have garnered attention for their diverse pharmacological activities, making them promising candidates for drug development. A thorough understanding of their physicochemical properties, such as solubility and stability, is paramount for the formulation of effective and safe therapeutic agents.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. While specific quantitative solubility data for this compound is scarce, information on analogous compounds and general knowledge of steroidal saponins provide valuable insights.

Qualitative Solubility

General observations indicate that this compound, like many steroidal saponins, exhibits limited solubility in aqueous solutions and higher solubility in certain organic solvents. Commercial suppliers suggest that this compound may be dissolved in dimethyl sulfoxide (DMSO).[1] For in vivo applications, a common vehicle is a mixture of DMSO, Tween 80, and saline.[1] The related compound, Paris saponin II, is reported to be soluble in methanol, water, and DMSO.[2]

Quantitative Solubility Data (Analogous Compounds)

Quantitative data for the closely related Paris saponin VII (PSVII) offers a valuable proxy for estimating the solubility of this compound. A study on PSVII demonstrated its low solubility across various media, with the highest solubility observed in acetonitrile.[3] The data also suggests that the solubility of these types of saponins increases with the pH of the aqueous medium.[3]

| Solvent/Medium | Solubility of Paris Saponin VII (µg/mL) |

| Acetonitrile | 112[3] |

| n-octanol | Low[3] |

| Water | Very Low[3] |

| pH 1.0 Medium | Very Low[3] |

| pH 4.5 Medium | Very Low[3] |

| pH 6.8 Medium | Very Low[3] |

| pH 7.4 Medium | Very Low[3] |

Stability Profile

The stability of a pharmaceutical compound under various environmental conditions is crucial for its development, storage, and therapeutic efficacy.

General Stability of Saponins

Saponins are generally susceptible to degradation under harsh conditions such as extreme pH and high temperatures. The glycosidic bonds can be hydrolyzed under acidic conditions, and the aglycone structure can also be subject to chemical modifications.

Stability of Paris Saponins

Forced degradation studies are essential to systematically evaluate the stability of a drug substance. These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways.[8][9][10][11]

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol is adapted from methodologies used for Paris saponin VII and is suitable for determining the solubility of this compound.[3]

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to the selected solvent (e.g., water, phosphate-buffered saline at different pH values, acetonitrile, methanol, DMSO) in a sealed vial.

-

Equilibration: Place the vials in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Calculation: The solubility is determined from the concentration of the analyte in the saturated solution.

Protocol for Forced Degradation Studies

This is a general protocol for conducting forced degradation studies, which should be tailored based on the specific properties of this compound.

-

Acid and Base Hydrolysis:

-

Dissolve this compound in a suitable solvent and treat with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH).

-

Incubate the solutions at room temperature or elevated temperatures (e.g., 60 °C) for a defined period.

-

Neutralize the samples and analyze by a stability-indicating HPLC method.

-

-

Oxidative Degradation:

-

Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for a specified time.

-

Analyze the sample by HPLC.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80 °C).

-

Also, heat a solution of the compound.

-

Analyze the samples at various time points.

-

-

Photostability:

-

Expose a solution of this compound to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.

-

Keep a control sample in the dark.

-

Analyze both samples at appropriate intervals.

-

Visualizations

Experimental Workflow for Solubility and Stability Testing

References

- 1. This compound (this compound) | Saccharides | 90308-85-3 | Invivochem [invivochem.com]

- 2. Natural Product Description|Paris saponin II [sinophytochem.com]

- 3. cjnmcpu.com [cjnmcpu.com]

- 4. Frontiers | The synthesis of Paris saponin VII mainly occurs in leaves and is promoted by light intensity [frontiersin.org]

- 5. The synthesis of Paris saponin VII mainly occurs in leaves and is promoted by light intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paris saponin VII reverses resistance to PARP inhibitors by regulating ovarian cancer tumor angiogenesis and glycolysis through the RORα/ECM1/VEGFR2 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paris saponin VII reverses resistance to PARP inhibitors by regulating ovarian cancer tumor angiogenesis and glycolysis through the RORα/ECM1/VEGFR2 signaling axis [ijbs.com]

- 8. ajpsonline.com [ajpsonline.com]

- 9. pharmtech.com [pharmtech.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. asianjpr.com [asianjpr.com]

17-Hydroxygracillin literature review and background

A comprehensive literature review reveals a significant gap in the scientific understanding of 17-Hydroxygracillin, a steroidal saponin. Despite its availability from commercial suppliers, public domain research on its biological activities, mechanisms of action, and pharmacological properties remains largely unpublished.

This technical guide aims to provide a thorough overview of the current knowledge surrounding this compound for researchers, scientists, and drug development professionals. However, an exhaustive search of scientific literature and databases indicates a notable absence of in-depth studies on this particular compound.

Biological Activity and Pharmacological Data

At present, there is no publicly available quantitative data detailing the biological activity of this compound. Commercial suppliers list it as a saponin, a class of compounds known for a wide range of biological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities. However, specific assays to determine IC50, EC50, or other quantitative measures of efficacy for this compound have not been reported in the reviewed literature.

Due to the lack of published research, a summary table of quantitative data cannot be provided.

Mechanism of Action

The mechanism of action for this compound is currently unknown. Scientific investigations into its molecular targets and the signaling pathways it may modulate have not been documented in accessible research articles or reviews. Therefore, no signaling pathway diagrams can be generated at this time.

Experimental Protocols

Detailed experimental methodologies for the isolation, characterization, or biological evaluation of this compound are not available in the public scientific literature. While general protocols for working with saponins exist, specific methods tailored to or utilized for this compound have not been published. Consequently, a description of key experimental protocols or workflows is not possible.

Future Directions

The current lack of data on this compound presents a clear opportunity for novel research. Future studies could focus on:

-

Isolation and Structural Elucidation: Detailed characterization of this compound from its natural source.

-

Screening for Biological Activity: Comprehensive screening in various in vitro and in vivo models to identify potential therapeutic applications. This could include, but is not limited to, anti-cancer, anti-inflammatory, anti-viral, and anti-fungal assays.

-

Mechanism of Action Studies: Once a significant biological activity is identified, further research into its molecular targets and the signaling pathways involved will be crucial.

-

Pharmacokinetic and Toxicological Profiling: Evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity to assess its potential as a drug candidate.

Unveiling the Botanical Trove of 17-Hydroxygracillin: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals focused on the identification of plant sources rich in the steroidal saponin 17-Hydroxygracillin. Recent scientific literature points towards the genus Paris, and specifically the species Paris polyphylla, as a primary botanical source of this valuable compound, which is also known by the synonym Polyphyllin D.[1][2] This document provides a comprehensive overview of the current knowledge on the extraction, isolation, and quantification of steroidal saponins from this genus, offering a foundational framework for the targeted investigation of this compound.

Quantitative Data on Steroidal Saponins in Paris polyphylla

While specific quantitative data for this compound is still emerging in publicly accessible literature, the analysis of other major steroidal saponins within Paris polyphylla provides a valuable benchmark for researchers. The following table summarizes the reported yields of prominent saponins from the leaves and rhizomes of Paris polyphylla var. yunnanensis, a commonly studied variety. These figures indicate the potential concentration range that could be expected for this compound.

| Compound | Plant Part | Extraction Method | Yield (mg/g DW) | Reference |

| Polyphyllin II | Leaves | Ultrasound-Assisted | 6.427 | [3] |

| Polyphyllin VII | Leaves | Ultrasound-Assisted | 19.015 | [3] |

| Gracillin | Rhizome | Microwave-Assisted | 2.87 | [4] |

| Dioscin | Rhizome | Microwave-Assisted | 6.13 | [4] |

| Polyphyllin I | Rhizome | Microwave-Assisted | 6.80 | [4] |

Experimental Protocols

The successful isolation and quantification of this compound from plant material relies on a series of well-defined experimental procedures. The following protocols are synthesized from established methodologies for the extraction and analysis of steroidal saponins from Paris polyphylla.

Extraction of Steroidal Saponins

This protocol outlines a common method for the initial extraction of crude saponins from the rhizomes of Paris polyphylla.

-

Plant Material Preparation: Dried rhizomes of Paris polyphylla are ground into a fine powder.

-

Extraction Solvent: A 70% ethanol-water solution is typically employed.

-

Extraction Procedure (Ultrasound-Assisted):

-

Combine the powdered plant material with the 70% ethanol solvent in a flask. A solid-to-liquid ratio of 1:10 (g/mL) is a common starting point.

-

Perform the extraction in an ultrasonic bath at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 30-60 minutes).

-

Repeat the extraction process on the plant residue two to three times to ensure maximum yield.

-

Combine the extracts from all cycles.

-

-

Solvent Removal: The combined ethanolic extract is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

Fractionation: The resulting aqueous residue is then suspended in water and subjected to liquid-liquid extraction with a non-polar solvent (e.g., n-butanol) to partition the saponins into the organic phase. The n-butanol fraction is then collected and concentrated to yield the crude saponin extract.

Purification of this compound

Further purification of the crude saponin extract is necessary to isolate this compound. Macroporous resin column chromatography is a widely used and effective technique.

-

Resin Selection: D101 macroporous resin has been shown to have good adsorption and desorption properties for steroidal saponins from Paris polyphylla.[5]

-

Column Preparation: The macroporous resin is packed into a chromatography column and equilibrated with deionized water.

-

Sample Loading: The crude saponin extract, dissolved in a minimal amount of the initial mobile phase, is loaded onto the column.

-

Elution Gradient:

-

The column is first washed with deionized water to remove unbound impurities.

-

A stepwise gradient of increasing ethanol concentration in water (e.g., 30%, 50%, 70%, 95% ethanol) is then used to elute the saponins. Fractions are collected at each step.

-

-

Fraction Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound. Fractions with high purity are combined.

Quantification by UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides a highly sensitive and selective method for the quantification of this compound.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of steroidal saponins.

-

Mobile Phase: A gradient elution with a binary solvent system, such as acetonitrile (A) and water with a small percentage of formic acid (B), is commonly employed. The gradient is optimized to achieve good separation of the target analyte from other compounds.

-

Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is typical for UHPLC systems.

-

Column Temperature: The column is maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode is used, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.

-

-